molecular formula C23H21N3O4S2 B2407874 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide CAS No. 942002-93-9

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide

Cat. No.: B2407874
CAS No.: 942002-93-9
M. Wt: 467.56
InChI Key: DZDFRAQMPSOGKC-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide is a benzothiazole-derived compound featuring a methoxy-substituted benzothiazole core, a pyridinylmethyl group, and a tosylacetamide side chain. These analogs are synthesized via coupling methodologies, such as Pd(0)-mediated C–C bond formation or amide bond coupling, and are characterized by techniques including NMR, MS, and HPLC . The compound’s methoxy group likely enhances solubility and modulates electronic properties, while the tosylacetamide moiety may influence steric and hydrogen-bonding interactions in biological systems .

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-16-6-9-19(10-7-16)32(28,29)15-22(27)26(14-17-5-3-4-12-24-17)23-25-20-13-18(30-2)8-11-21(20)31-23/h3-13H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDFRAQMPSOGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiophenol, which reacts with a methoxy-substituted benzaldehyde under acidic conditions to form the thiazole ring.

    Introduction of the Pyridin-2-ylmethyl Group: The thiazole intermediate is then reacted with a pyridin-2-ylmethyl halide in the presence of a base to introduce the pyridin-2-ylmethyl group.

    Tosylation: Finally, the compound is tosylated using tosyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide exhibits various biological activities that make it a candidate for further research in medicinal applications:

Anticancer Properties

Research indicates that this compound can inhibit cell proliferation in various cancer cell lines, such as HepG2 and MDA-MB-231. It may induce apoptosis, making it a potential lead compound for cancer therapies .

Anti-inflammatory Effects

There is emerging evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Cytotoxic Activity Assessment : A study demonstrated that derivatives with similar scaffolds showed significant cytotoxicity against human cancer cell lines, indicating the potential of this compound as an anticancer agent .
    • Table 1: Summary of Biological Activities
    Activity TypeDescriptionReference
    Cell ProliferationInhibits proliferation in cancer cell lines
    Apoptosis InductionInduces apoptosis in specific cell types
    Anti-inflammatoryReduces inflammation markers

Mechanism of Action

The mechanism of action of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The presence of a pyridinylmethyl group in the target compound differentiates it from analogs like 4i (ethylpiperazine) and 4k (isoquinoline). These substituents influence steric bulk, polarity, and hydrogen-bonding capacity .
  • Synthetic Efficiency : Yields for benzothiazole derivatives typically range from 78% to 90%, with higher yields observed for simpler acetamide derivatives (e.g., 4i ) compared to complex hybrids (e.g., 4k ) .
Physicochemical Properties
  • Melting Points: Methoxy-substituted benzothiazoles (e.g., 4i) exhibit higher melting points (177.2°C) compared to non-methoxy analogs (e.g., p-tolylbenzothiazole: 99.9°C), likely due to enhanced intermolecular interactions (e.g., hydrogen bonding) .
  • Solubility: The pyridinylmethyl and tosyl groups may improve solubility in polar solvents compared to purely aromatic derivatives, as seen in related compounds with piperazine or isoquinoline moieties .

Key Observations :

  • Urease Inhibition: Acetamide derivatives like N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide exhibit potent urease inhibition, attributed to non-covalent interactions (e.g., H-bonding) with the enzyme’s active site. The tosyl group in the target compound may similarly enhance binding affinity .
  • Cardioprotective Activity : Thiazole-hydrazine derivatives demonstrate efficacy in reducing hypoxic contractile responses, suggesting that electron-withdrawing groups (e.g., methoxy) could enhance such activity in related compounds .
Molecular Interactions and Stability
  • Hydrogen Bonding: Crystal structures of analogs (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) reveal intermolecular N–H⋯N and C–H⋯O/F interactions that stabilize molecular packing. The tosyl group in the target compound may participate in similar non-classical hydrogen bonds .
  • Enzyme Binding: Docking studies of acetamide derivatives highlight the importance of H-bonding with urease’s non-metallic active site, a feature likely conserved in the target compound due to its amide and sulfonamide groups .

Biological Activity

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed review of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzo[d]thiazole moiety
  • Pyridine group
  • Tosylacetamide functional group

This unique combination of functional groups contributes to its biological properties and interaction profiles.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : Studies suggest that it can inhibit the proliferation of various cancer cell lines, potentially making it a candidate for cancer therapy.
  • Modulation of Apoptosis : It has been observed to induce apoptosis in certain cell types, which is critical for cancer treatment strategies.
  • Anti-inflammatory Effects : Preliminary data indicate that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cell ProliferationInhibits proliferation in cancer cell lines
Apoptosis InductionInduces apoptosis in specific cell types
Anti-inflammatoryReduces inflammation markers

Case Studies

  • Cancer Treatment :
    • A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting strong anti-cancer potential.
  • Neurological Disorders :
    • In models of neurodegeneration, the compound displayed neuroprotective effects, reducing neuronal death and inflammation markers. This positions it as a potential therapeutic agent for conditions like Alzheimer's disease.
  • Diabetes Management :
    • Research has indicated that derivatives of this compound may inhibit 11-beta-hydroxysteroid dehydrogenase type 1 (11-beta-HSD-1), an enzyme involved in glucose metabolism, highlighting its potential use in diabetes treatment .

Research Findings

Recent patent literature emphasizes the compound's versatility and potential applications across various therapeutic areas:

  • Cancer Therapy : The compound has shown promise in treating cell proliferative disorders, particularly cancers .
  • Neurological Applications : Its ability to modulate apoptosis and inflammation suggests utility in neurodegenerative diseases .
  • Metabolic Disorders : Inhibition of key enzymes related to metabolism indicates potential benefits in obesity and diabetes management .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Start with precursor molecules: 5-methoxybenzo[d]thiazol-2-amine and pyridin-2-ylmethylamine. Use a coupling agent (e.g., EDCI/HOBt) to form the acetamide bond. Tosyl chloride is introduced under basic conditions (e.g., triethylamine in anhydrous DCM) to attach the tosyl group .
  • Optimize yield by varying solvents (DMF, THF) and temperatures (0°C to reflux). Monitor purity via TLC and HPLC .
    • Key Considerations :
  • Avoid hydrolysis of the tosyl group by maintaining anhydrous conditions.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of methoxy (δ ~3.8 ppm), pyridinyl protons (δ ~7.5-8.5 ppm), and tosyl methyl (δ ~2.4 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Screening Strategies :

  • Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with structurally related CDK7 inhibitors (e.g., thiazole-acrylamide derivatives) .
  • Use enzymatic assays (e.g., kinase inhibition) to identify target specificity .

Advanced Research Questions

Q. How can computational methods predict binding modes and structure-activity relationships (SAR)?

  • Approach :

  • Perform molecular docking (AutoDock Vina, Schrödinger) against targets like CDK7 or EGFR, using crystal structures from PDB. Validate with MD simulations (GROMACS) .
  • Compare with analogs (e.g., N-(5-chloro-4-methylbenzo[d]thiazol-2-yl) derivatives) to identify critical substituents for activity .
    • Data Interpretation :
  • Prioritize compounds with low binding energy (ΔG < -8 kcal/mol) and hydrogen bonds to catalytic residues .

Q. How to resolve contradictions in biological activity data across different assay platforms?

  • Case Example :

  • If cytotoxicity varies between 2D vs. 3D cell models, validate using spheroid cultures and transcriptomic profiling (RNA-seq) to assess microenvironmental influences .
  • Cross-check enzymatic IC50 values with cellular EC50 using dose-response curves (4-parameter logistic model) .

Q. What strategies mitigate instability of the tosylacetamide moiety under physiological conditions?

  • Experimental Design :

  • Conduct pH stability studies (pH 1–10) with LC-MS monitoring. Replace the tosyl group with stable bioisosteres (e.g., sulfonamide) if degradation occurs .
  • Use prodrug approaches (e.g., ester masking) to enhance metabolic stability .

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